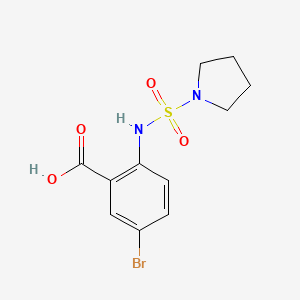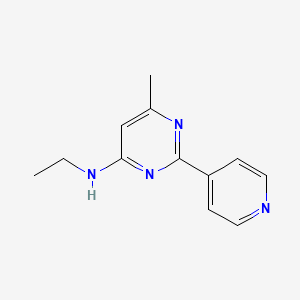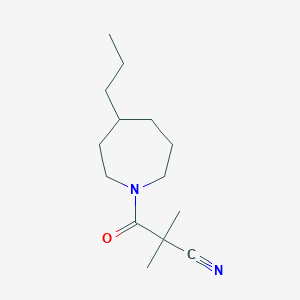![molecular formula C10H12ClN3O3 B7554582 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid involves the inhibition of certain enzymes and pathways that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid have been studied extensively. It has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid in lab experiments include its ability to inhibit the activity of COX-2 and HDACs, which are important targets for the development of anti-inflammatory and anti-cancer drugs. However, its limitations include its potential toxicity and the need for further studies to evaluate its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid. These include:
1. Further studies to evaluate its safety and efficacy in humans.
2. Development of new derivatives with improved pharmacological properties.
3. Investigation of its potential use as a diagnostic tool for certain diseases.
4. Studies to elucidate its mechanism of action and identify new targets for drug development.
5. Evaluation of its potential use in combination with other drugs for the treatment of inflammation and cancer.
Synthesis Methods
The synthesis of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid has been achieved using different approaches. One such method involves the reaction of 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid with N,N'-carbonyldiimidazole (CDI) in the presence of N-methylmorpholine (NMM) to yield the desired product. Another method involves the reaction of 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of triethylamine (TEA) to produce 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid.
Scientific Research Applications
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid has been investigated for its potential applications in the field of medicine. It has been studied as a potential anti-inflammatory and anti-cancer agent due to its ability to inhibit the activity of certain enzymes and pathways that are involved in these processes. Additionally, it has been evaluated for its potential use as a diagnostic tool for certain diseases.
properties
IUPAC Name |
2-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-5(2)9-12-3-6(11)8(14-9)10(17)13-4-7(15)16/h3,5H,4H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXBZVKMCFYWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-isopropylpyrimidine-4-carbonyl)glycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)


![[1-(4-Fluorophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B7554522.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)
![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)

![1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)

![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)